2-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid
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Overview
Description
2-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound that features a combination of iodine, carbonyl, carbamothioyl, and benzoic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting with the iodination of a phenyl ring. This is followed by the introduction of a carbonyl group and the formation of a carbamothioyl linkage. The final step involves the attachment of the benzoic acid moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as amines or ethers.
Scientific Research Applications
2-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be employed in the study of biochemical pathways and enzyme interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or covalent bonds, with these targets. This can result in the modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)benzoic acid: Similar structure but with a bromine atom instead of iodine.
2-({[(2-Chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid: Similar structure but with a chlorine atom instead of iodine.
2-({[(2-Fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its bromine, chlorine, and fluorine analogs, which may have different reactivity and biological activity.
Properties
IUPAC Name |
2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O3S/c16-11-7-3-1-5-9(11)13(19)18-15(22)17-12-8-4-2-6-10(12)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVDJCJKQQWVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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